Lucialdehyde A
Overview
Description
Lucialdehyde A is a complex organic compound with a unique structure This compound is characterized by its multiple chiral centers and a conjugated aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lucialdehyde A typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the hydroxy and aldehyde functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Lucialdehyde A can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Chemistry
In chemistry, Lucialdehyde A is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with specific molecular targets makes it a candidate for studying signal transduction pathways and other cellular mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of Lucialdehyde A involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Lucialdehyde A
- (E,6R)-6-[(3S,10S,13R,14R,17R)-3-Hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enol
- (E,6R)-6-[(3S,10S,13R,14R,17R)-3-Hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups. The presence of multiple chiral centers and a conjugated aldehyde group gives it distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(E,6R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,19,21-22,25-26,32H,8,10,12-13,15-18H2,1-7H3/b20-9+/t21-,22-,25?,26+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOSHOXMAZYZOK-SAXMSOSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C=O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the biological activities of Lucialdehyde B?
A1: Lucialdehyde B has demonstrated cytotoxic activity against various cancer cell lines in vitro, including Lewis lung carcinoma (LLC), T-47D, Sarcoma 180, and Meth-A tumor cells . Additionally, studies show it can suppress proliferation and induce mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells . This suggests potential anti-cancer properties, but further research is needed. Lucialdehyde B also exhibits potent inhibitory activity against herpes simplex virus , highlighting its potential antiviral applications.
Q2: How does Lucialdehyde B exert its anti-cancer effects?
A2: Research indicates that Lucialdehyde B triggers several events within nasopharyngeal carcinoma CNE2 cells, contributing to its anti-cancer activity:
- Induction of reactive oxygen species (ROS) and calcium aggregation .
- Opening of the mitochondrial permeability transition pore (mPTP) .
- Reduction of mitochondrial membrane potential (MMP) .
- Upregulation of mitochondrial apoptosis-related protein expression .
- Inhibition of the Ras/ERK signaling pathway .
Q3: Has the structure of Lucialdehyde B been confirmed, and what is its molecular formula and weight?
A3: Yes, the structure of Lucialdehyde B has been elucidated using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) . Its structure is characterized as (24E)-3,7-dioxo-5 alpha-lanosta-8,24-dien-26-al. This corresponds to a molecular formula of C30H46O3 and a molecular weight of 454.68 g/mol.
Q4: Are there other natural sources of Lucialdehyde B besides Ganoderma lucidum?
A4: While Lucialdehyde B was initially isolated from Ganoderma lucidum, recent research has identified its presence in the fruit peel extract of Garcinia forbesii King . This discovery suggests that this compound might be present in other yet-to-be-studied plant species.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.